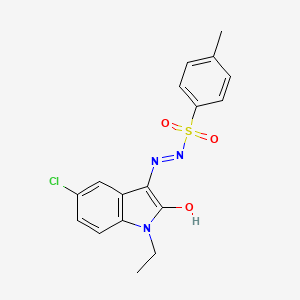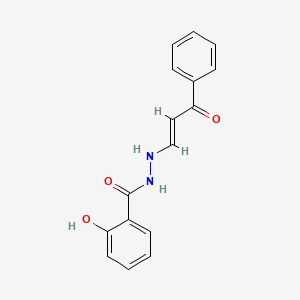![molecular formula C22H23N5O2 B5056746 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidin-7-amine core, with a 3,4-dimethoxyphenyl group and a 2-pyridinylmethyl group attached at the 2- and 3-positions, respectively . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dimethoxyphenyl and pyridinylmethyl groups could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine:
Anticancer Activity
This compound has shown potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidine derivatives are known for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs can lead to the suppression of tumor cell proliferation and induction of apoptosis . Research has demonstrated that these compounds exhibit significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes and pathways involved in inflammation. Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO) and prostaglandins . This makes them promising candidates for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
This compound exhibits antimicrobial properties, making it useful in combating bacterial and fungal infections. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Additionally, they have demonstrated antifungal activity against various fungal strains, which could be beneficial in treating fungal infections .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . By inhibiting AChE, these compounds can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Antioxidant Activity
The antioxidant properties of this compound are significant in protecting cells from oxidative stress. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to scavenge free radicals and reduce oxidative damage to cellular components . This activity is crucial in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .
Antiviral Applications
This compound has potential antiviral applications, particularly against viruses that cause significant health issues. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit viral replication and reduce viral load . This makes them promising candidates for the development of antiviral therapies against viruses like hepatitis C and dengue .
Photophysical Applications
The unique photophysical properties of this compound make it suitable for applications in bioimaging and optoelectronics. Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their ability to exhibit room-temperature phosphorescence (RTP), which is useful in creating advanced imaging techniques and anti-counterfeiting measures . Their ability to emit light under specific conditions can be harnessed in various technological applications .
Catalytic Activity
This compound can also serve as a catalyst in various chemical reactions. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their catalytic properties in organic synthesis, including the formation of carbon-carbon and carbon-heteroatom bonds . Their catalytic efficiency and selectivity make them valuable in the development of new synthetic methodologies .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibitCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It’s likely that it binds to the active site of its target protein (potentially cdk2), inhibiting its activity and leading to alterations in cell cycle progression .
Biochemical Pathways
This disruption can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14-11-20(24-13-17-7-5-6-10-23-17)27-22(25-14)15(2)21(26-27)16-8-9-18(28-3)19(12-16)29-4/h5-12,24H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXIMLFVFGDIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)
![N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5056681.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)

![4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate](/img/structure/B5056735.png)

![N~1~-allyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5056754.png)
![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)
![2-(4-tert-butylphenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5056777.png)
